molecular formula C6H11NO4 B082242 6-Nitrohexanoic acid CAS No. 10269-96-2

6-Nitrohexanoic acid

Cat. No. B082242
CAS RN: 10269-96-2
M. Wt: 161.16 g/mol
InChI Key: RDMHCTBEKVBKLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-nitrohexanoic acid and related compounds often involves nitration reactions, where nitro groups are introduced into molecules. For instance, N-nitroso- and N-nitraminotetrazoles were synthesized from aminotetrazoles either by direct nitration or dehydration, showcasing a method that could be analogous to synthesizing nitro-containing hexanoic acids (Karaghiosoff et al., 2006).

Molecular Structure Analysis

The molecular structure of nitro compounds, including 6-nitrohexanoic acid, is characterized by the presence of a nitro group (-NO2) attached to the carbon chain. This group significantly affects the compound's electronic and spatial configuration. The detailed characterization of similar structures, such as nitraminotetrazoles, through spectroscopic methods (IR, Raman, NMR) and X-ray diffraction, provides insights into the molecular structure that 6-nitrohexanoic acid may exhibit (Karaghiosoff et al., 2006).

Chemical Reactions and Properties

Nitro compounds, including 6-nitrohexanoic acid, participate in various chemical reactions, such as reduction, nitroso-related reactions, and esterification. The reduction of nitro groups to amino groups is a common reaction, enabling further chemical modifications and applications in synthesis. The study on nitro-fatty acids, for instance, details the electrophilic properties and reactions of nitro compounds, which are relevant to understanding the reactivity of 6-nitrohexanoic acid (Bonacci et al., 2011).

Physical Properties Analysis

The physical properties of nitro compounds, such as solubility, melting point, and boiling point, are influenced by the nitro group. These properties are crucial for determining the compound's behavior in different environments and applications. For example, the study of adipic acid by oxidation of cyclohexanol, which involves nitration steps, offers insights into the thermal stability and decomposition of similar nitro-containing compounds (Asselt & Krevelen, 2010).

Chemical Properties Analysis

The chemical properties of 6-nitrohexanoic acid, such as acidity, reactivity towards nucleophiles, and electrophiles, stem from the presence of the nitro group. This functional group makes the compound a key intermediate in organic synthesis and materials science. The reactivity of similar nitro-containing compounds provides valuable information on how 6-nitrohexanoic acid may react under different chemical conditions (Kuck et al., 2016).

Scientific Research Applications

  • 6-Nitrohexanoic acid derivatives, like (S)-2-amino-6-nitrohexanoic acid, are explored for their binding affinity to human enzymes, such as arginase I. This binding reveals multiple nitro-metal coordination interactions, which is significant in understanding enzyme-inhibitor complexes (T. Zakharian, L. D. Di Costanzo, & D. Christianson, 2008).

  • 6-Aminohexanoic acid, a related compound, is used clinically as an antifibrinolytic drug and has roles in chemical synthesis, especially in the production of modified peptides and polyamide synthetic fibers. Its flexible and hydrophobic structure makes it a significant linker in biologically active structures (A. Markowska, A. R. Markowski, & I. Jarocka-Karpowicz, 2021).

  • 6-Maleimidohexanoic acid active esters are used in the preparation of enzyme immunoconjugates, highlighting its role as a heterobifunctional cross-linking reagent. Its derivatives show varying degrees of reactivity and stability in aqueous media, which is crucial for bioconjugation applications (S. Kida et al., 2007).

  • Methyl esters of 6-nitro-N-phenylanthranilic acids, synthesized via Fisher esterification, exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antidiuretic properties. This research demonstrates the potential of 6-nitrohexanoic acid derivatives in medicinal chemistry (S. Isaev et al., 2014).

  • 6-Nitrohexanoic acid derivatives have been used as fluorescent whiteners for polyester fibers, indicating their utility in textile and dye industries (D. W. Rangnekar & P. V. Tagdiwala, 1986).

Safety And Hazards

6-Nitrohexanoic acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-nitrohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMHCTBEKVBKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399010
Record name 6-Nitrohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitrohexanoic acid

CAS RN

10269-96-2
Record name 6-Nitrohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitrocaproic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
TY Zakharian, L Di Costanzo… - Journal of the American …, 2008 - ACS Publications
The binding affinity of (S)-2-amino-6-nitrohexanoic acid to human arginase I was studied using surface plasmon resonance (K d = 60 μM), and the X-ray crystal structure of the enzyme−…
Number of citations: 20 pubs.acs.org
S Liu, M Pasha, M Shang, Y Wang, G Qian… - Chemical Engineering …, 2023 - Elsevier
… 6-hydroxyimino-6-nitrohexanoic acid (AMNA) was identified as a major intermediate and its presence was confirmed through UPLC-MS and 1 H NMR characterizations. A multi-step …
Number of citations: 3 www.sciencedirect.com
G Li, S Liu, X Dou, M Shang, ZH Luo… - Industrial & Engineering …, 2021 - ACS Publications
… The primary intermediate in this oxidation process was determined as 6-hydroxyimino-6-nitrohexanoic acid (AMNA), which was beneficial for both reaction mechanism characterization …
Number of citations: 2 pubs.acs.org
H Wilson, ES Lewis - Journal of the American Chemical Society, 1972 - ACS Publications
… is indeed followed with the rate constantsgiven in Table I, which also shows the results on three other acids, 4-nitro-3-methylvaleric acid, 3-nitropropionic acid, and 6-nitrohexanoic acid. …
Number of citations: 23 pubs.acs.org
JR LindsayáSmith, C BarryáThomas - Journal of the Chemical …, 1992 - pubs.rsc.org
… When the reaction of 6nitrohexanoic acid was monitored over 4 d the yield of 5… that this arises by a minor pathway uiu 6-nitrohexanoic acid. 2-Nitrosocyclohexanone provides a further …
Number of citations: 12 pubs.rsc.org
PJ Moles, ST Reid - Tetrahedron Letters, 1976 - Elsevier
… (10) of 6-nitrohexanoic acid. Both esters were identified by ir, nmr and elemental analysis, and their structures verified by independent synthesis from the known 6-nitrohexanoic acid.' …
Number of citations: 5 www.sciencedirect.com
MR Sullivan, P Sokkalingam, T Nguyen… - Journal of computer …, 2017 - Springer
… For example, our initial set of guests included 6-nitrohexanoic acid and n-decyl … α-proton (α to the nitro) of 6-nitrohexanoic acid was deprotonated. This equilibrium and the resulting …
Number of citations: 39 link.springer.com
JR LindsayáSmith, C BarryáThomas - Journal of the Chemical …, 1993 - pubs.rsc.org
… (2a), nitrosation of (2a), to give 2-nitrosocyclohexanone (3a), conversion of (3a) to 2-nitroso-2-nitrocyclohexanone (4a), ring cleavage of (4a) to give 6-hydroxyimino-6nitrohexanoic acid …
Number of citations: 6 pubs.rsc.org
JE Remias, TA Pavlosky, A Sen - Comptes Rendus de l'Académie des …, 2000 - Elsevier
… There were additional low intensity broad peaks at 5.0–5.75 ppm consistent with the presence of nitro compounds (the CH 2 NO 2 group of 6-nitrohexanoic acid appears at 5.1 ppm). …
Number of citations: 15 www.sciencedirect.com
MA Jermyn - Australian Journal of Biological Sciences, 1967 - CSIRO Publishing
… norleucine and leucine), the most likely candidate for this unknown, which accounts for most of the lost lysine, is therefore 2-amino-6-nitrohexanoic acid. Identification of the minor peak …
Number of citations: 1 www.publish.csiro.au

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